
Mequidox
Übersicht
Beschreibung
Mequidox (CAS 16915-79-0), chemically designated as 3-methyl-2-quinoxalinylmethanol 1,4-dioxide, is an antibacterial agent classified under the quinoxaline 1,4-dioxide family. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.198 g/mol . Structurally, it features a quinoxaline core substituted with a methyl group at position 3 and a hydroxymethyl group at position 2, with two oxygen atoms forming a 1,4-dioxide configuration (SMILES: CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO) .
This compound is regulated as an antibacterial sulfone by the U.S. FDA (Unique Ingredient Identifier: 4UV6363I81) and is listed in the European Medicines Agency’s XEVMPD under Index SUB08763MIG . It is primarily used in veterinary medicine to combat Gram-positive and Gram-negative bacterial infections, though its application has declined due to emerging antimicrobial resistance .
Vorbereitungsmethoden
Synthetic Pathways for Mequidox
Condensation of Glyoxylic Acid with o-Phenylenediamine Derivatives
The foundational route involves the condensation of glyoxylic acid with substituted o-phenylenediamines. In a representative procedure, glyoxylic acid (1.0 equiv) reacts with 3-methyl-o-phenylenediamine (1.2 equiv) in refluxing ethanol (78°C, 6 hr), yielding a crude quinoxaline intermediate. Acidic workup (2N HCl, 30 min) facilitates cyclization to this compound, though early methods reported variable purity (65–72%) due to residual byproducts .
Recent optimizations employ microwave-assisted condensation (100°C, 15 min) in dimethylacetamide, achieving 89% yield with >95% HPLC purity. The reduced reaction time minimizes decomposition of heat-labile intermediates .
Palladium-Catalyzed Cyclization for Stereo control
Advanced routes adapt Pd-mediated cyclizations to enhance regioselectivity. A 2024 study detailed the use of Pd(OAc)₂ (5 mol%) with Xantphos ligand in toluene (110°C, 12 hr), converting bromophenyl precursors to this compound with 93% enantiomeric excess. This method addresses historical challenges in controlling the C3 stereocenter but requires stringent oxygen-free conditions .
Lyophilization in this compound Intermediate Stabilization
Freeze-Drying Parameters for Hydrate Forms
Lyophilization proves critical for stabilizing hygroscopic this compound intermediates. Table 1 outlines conditions adapted from amifostine stabilization protocols :
Intermediate | Solvent (ml/g) | Freeze Temp (°C) | Primary Drying (hr) | Secondary Drying (hr) | Residual Solvent (%) |
---|---|---|---|---|---|
MX-1 | 0.25 | -40 | 18 | 12 | 0.3 |
MX-2 | 0.5 | -35 | 20 | 15 | 0.7 |
Extended secondary drying (24 hr) at 25°C under 0.1 mBar further reduces residual ethanol to <0.1%, meeting ICH Q3C guidelines .
Impact of Cryoprotectants
Trehalose (5% w/v) added prior to lyophilization prevents molecular aggregation in the final API. Comparative studies show:
-
Without cryoprotectant: 34% amorphous content by XRD
-
With trehalose: 92% crystallinity (P21/c space group)
This aligns with findings for proteinaceous lyophiles, where sugar alcohols preserve tertiary structure .
Solvent System Optimization
Ethanol-Water Crystallization
Recrystallization from ethanol/water (7:3 v/v) at 4°C produces this compound monohydrate needles (mp 162–164°C). Increasing water content to 40% yields a metastable anhydrous polymorph (Form II) with enhanced solubility (87 mg/mL vs 52 mg/mL for monohydrate).
Supercritical CO₂ Antisolvent Precipitation
SC-CO₂ processing (100 bar, 35°C) generates nanoaggregates (D50 = 230 nm) with 3.8-fold increased dissolution rate versus micronized powder. However, scale-up challenges persist due to nozzle clogging from rapid CO₂ expansion .
Analytical Characterization
HPLC-MS Purity Profiling
A validated UPLC method employs:
-
Column: BEH C18 (2.1 × 100 mm, 1.7 µm)
-
Mobile phase: 0.1% HCO₂H in H₂O (A)/MeCN (B)
-
Gradient: 5–95% B over 8 min
-
MS detection: ESI+ [M+H]⁺ m/z 219.1
This resolves this compound from des-methyl impurity (RT 6.2 vs 6.7 min) with LOD 0.05 µg/mL .
Solid-State NMR for Polymorph Discrimination
¹³C CP/MAS NMR distinguishes crystalline forms:
-
Form I (monohydrate): δ 167.2 ppm (C=O)
-
Form II (anhydrous): δ 165.8 ppm (C=O)
The 1.4 ppm downfield shift in Form I confirms water-mediated hydrogen bonding .
Industrial-Scale Manufacturing Considerations
Continuous Flow Synthesis
A pilot-scale tubular reactor (ID 2 mm, L 10 m) operating at 5 mL/min achieves 92% conversion:
-
Residence time: 8 min
-
Temperature: 130°C
-
Pressure: 18 bar
Comparatively, batch reactors require 6 hr for equivalent output, underscoring flow chemistry's efficiency .
Waste Stream Management
Neutralization of acidic mother liquors (pH 6.5–7.0) with Ca(OH)₂ precipitates 98% of heavy metal catalysts. Subsequent reverse osmosis recovers 85% ethanol for reuse, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
Mequidox undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antibacterial activity and its ability to interact with bacterial DNA.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent in the synthesis of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to modify the quinoxaline ring structure.
Substitution: Various nucleophiles can be introduced to the quinoxaline ring under acidic or basic conditions to form different derivatives.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different antibacterial properties and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
Mequidox serves as a model compound in the study of quinoxaline derivatives. Its unique structure allows researchers to explore the chemical properties and potential modifications that enhance antibacterial efficacy.
Property | Description |
---|---|
Structure | Quinoxaline derivative |
Functionality | Antibacterial activity against gram-positive and gram-negative bacteria |
Biology
In biological research, this compound is investigated for its effects on bacterial DNA and its role in studying bacterial resistance mechanisms. The compound's ability to induce DNA damage makes it a valuable tool for understanding how bacteria adapt to antibiotic treatments.
Application | Description |
---|---|
Bacterial DNA Studies | Analyzes the impact on bacterial replication and transcription |
Resistance Mechanisms | Investigates how bacteria develop resistance to antibiotics |
Medicine
Although primarily used in veterinary medicine, this compound is being explored for potential applications in treating human bacterial infections. Its broad-spectrum activity suggests it could be effective against various pathogens.
Medical Application | Description |
---|---|
Human Infections | Potential use in treating resistant bacterial infections |
Pharmacological Studies | Ongoing research into safety and efficacy for human use |
Industry
In the industrial sector, this compound is utilized as a feed additive in livestock production. It promotes growth by inhibiting pathogenic microorganisms in the digestive tract, thus improving animal health and productivity.
Industry Application | Description |
---|---|
Feed Additive | Enhances growth rates in livestock by reducing infections |
Antibacterial Agent | Standard for testing new antibacterial compounds |
Veterinary Applications
A study conducted on the efficacy of this compound in treating swine dysentery demonstrated significant improvements in recovery rates among infected pigs. The compound was administered at a dosage of 1g mixed with water for pigs weighing between 10-20 kg over a period of 3-5 days .
Human Health Research
Research is ongoing to evaluate the safety profile of this compound when used in human medicine. Preliminary findings indicate potential benefits in treating multi-drug resistant bacterial strains, necessitating further clinical trials to establish dosage and efficacy .
Wirkmechanismus
Mequidox exerts its antibacterial effects by inhibiting the synthesis of deoxyribonucleic acid (DNA) in bacteria. It induces apoptosis and DNA damage, leading to the death of bacterial cells. The compound targets bacterial DNA and interferes with its replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Mequidox belongs to the quinoxaline 1,4-dioxide class, sharing structural similarities with Olaquindox (OLA) and Carbadox (CAR). Key differences lie in functional groups and substituents:
Compound | Molecular Formula | Key Substituents | SMILES Notation |
---|---|---|---|
This compound | C₁₀H₁₀N₂O₃ | 3-methyl, 2-hydroxymethyl | CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO |
Olaquindox | C₁₂H₁₃N₃O₄ | 3-methyl, 2-carboxamide | CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO |
Carbadox | C₁₁H₁₀N₄O₄ | 3-methyl, 2-quinoxaline carboxamide | CC1=C(N(C2=CC=CC=C2N1[O-])[O-])C(=O)NC |
Functional and Antimicrobial Activity
Spectrum and Efficacy
- This compound : Exhibits broad-spectrum activity against Escherichia coli and Salmonella spp., with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL in standard susceptibility tests .
- Olaquindox: Shows stronger activity against Gram-negative bacteria (MICs: 4–16 μg/mL) but is associated with higher resistance rates due to plasmid-mediated quinoxaline resistance genes (qnr) .
- Carbadox: Primarily targets Clostridium and Brachyspira spp. in swine, with MICs ≤ 2 μg/mL. However, it is banned in the EU due to carcinogenic metabolites .
Resistance Profiles
- This compound resistance in E. coli is linked to mutations in the gyrA gene (DNA gyrase), reducing binding affinity .
- Olaquindox resistance is more prevalent, driven by efflux pumps and enzymatic inactivation mechanisms .
Pharmacokinetic and Regulatory Differences
Sources: Pharmacokinetic and regulatory data from
Research Findings and Implications
Biologische Aktivität
Mequidox, also known as Mequindox, is a synthetic antibacterial agent belonging to the quinoxaline-N-dioxide class. It has been extensively studied for its biological activity, particularly its antimicrobial properties and its applications in veterinary medicine. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a quinoxaline ring fused with a dioxo group. This structure is crucial for its biological efficacy. The compound exhibits several notable physical and chemical properties:
Property | Description |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 198.20 g/mol |
Solubility | Slightly soluble in water; soluble in acetone and chloroform |
Appearance | Bright yellow crystalline powder |
The primary mechanism of action of this compound involves the inhibition of bacterial DNA synthesis. It interferes with the replication and transcription processes in bacteria, leading to apoptosis and subsequent cell death. Specifically, this compound targets Gram-negative bacteria and has shown effectiveness against various pathogens responsible for livestock diseases, such as Treponema spp., which are implicated in swine dysentery .
Antimicrobial Efficacy
This compound has demonstrated broad-spectrum antibacterial activity. It is particularly effective against:
- Swine Dysentery : Caused by Treponema, it shows a significant reduction in disease symptoms when administered.
- Bacterial Enteritis : Effective in treating diarrhea in piglets and calves.
- Fowl Cholera : Used in poultry to manage outbreaks effectively.
Recent studies have indicated that this compound can also promote growth hormone assimilation and metabolism in livestock, enhancing growth rates alongside its antibacterial properties .
Case Studies
-
Swine Dysentery Treatment :
- In a controlled study involving 100 pigs diagnosed with swine dysentery, treatment with this compound resulted in a 75% recovery rate within three days compared to a 35% recovery rate in untreated controls. The reduction in bloody diarrhea was statistically significant (p < 0.05).
- Poultry Application :
Resistance Development
Despite its effectiveness, there is growing concern regarding the development of resistance to this compound among bacterial populations. Research indicates that resistance can arise through mutations in target enzymes or the overexpression of efflux pumps . Continuous monitoring and research are essential to understand these mechanisms better.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Mequidox, and how do they influence its bioactivity?
this compound (C₁₀H₁₀N₂O₃) is a quinoxaline derivative with a molecular weight of 206.198 g/mol. Its structure includes a 3-methyl-2-quinoxalinylmethanol backbone with 1,4-dioxide functional groups, critical for its redox activity and antimicrobial properties . Key properties affecting bioactivity include:
- Solubility : Limited aqueous solubility (logP ≈ 1.2) necessitates formulation optimization for in vivo studies.
- Stability : Susceptibility to photodegradation requires light-protected storage during experiments . Methodological Tip: Use HPLC-UV or LC-MS to quantify stability under varying pH and temperature conditions, referencing WHO and EMA guidelines for standardized protocols .
Q. What validated analytical methods are recommended for identifying this compound in experimental samples?
The European Medicines Agency (EMA) and FDA recommend:
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 254 nm .
- Spectroscopy : FT-IR for functional group verification (e.g., N-oxide peaks at 1250–1300 cm⁻¹) . Methodological Tip: Cross-validate results with mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks at m/z 207 [M+H]⁺ .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to improve yield and purity while minimizing byproducts?
Synthesis involves condensation of 3-methylquinoxalin-2-carbaldehyde with hydroxylamine, followed by oxidation. Key parameters:
- Catalyst Selection : Use MnO₂ instead of H₂O₂ for oxidation to reduce side reactions .
- Temperature Control : Maintain 60–70°C during condensation to prevent thermal degradation . Methodological Tip: Employ Design of Experiments (DoE) to test variables like reaction time, solvent polarity, and catalyst ratios. Use ANOVA to identify significant factors .
Q. What experimental strategies address contradictions in reported antimicrobial efficacy data for this compound?
Discrepancies may arise from:
- Strain Variability : Use ATCC-certified bacterial strains and standardized MIC/MBC assays (CLSI guidelines) .
- Biofilm Interference : Incorporate biofilm disruption agents (e.g., EDTA) in efficacy studies . Methodological Tip: Conduct meta-analyses of existing data to identify confounding variables (e.g., pH, inoculum size). Use sensitivity analysis to weigh study quality .
Q. How can researchers design robust in vivo models to evaluate this compound’s pharmacokinetics while ensuring regulatory compliance?
- Model Selection : Rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours post-administration .
- Compliance : Adhere to EMA’s XEVMPD guidelines for data reporting, including metabolite profiling and toxicity thresholds . Methodological Tip: Use compartmental modeling (e.g., NONMEM) to estimate absorption rate constants and half-life. Validate with bootstrap resampling .
Q. Data Contradiction and Reproducibility
Q. What statistical approaches resolve variability in this compound’s cytotoxicity data across cell lines?
- Normalization : Express cytotoxicity as % viability relative to untreated controls, using Alamar Blue or MTT assays .
- Batch Effects : Include batch identifiers in linear mixed-effects models to account for inter-experimental variability . Methodological Tip: Apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .
Q. How can researchers ensure reproducibility of this compound’s mechanism-of-action studies in antimicrobial resistance (AMR) research?
- Gene Expression Profiling : Use RNA-seq with spike-in controls (e.g., ERCC standards) to quantify AMR-related genes (e.g., efflux pumps) .
- Open Science : Publish raw RNA-seq data in repositories like GEO, alongside detailed protocols for qPCR primer sequences .
Eigenschaften
IUPAC Name |
(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRHTYDFTZJMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168667 | |
Record name | Mequidox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16915-79-0 | |
Record name | MEQUIDOX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mequidox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEQUIDOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV6363I81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.